molecular formula C26H23F4N7O3S B607399 Exicorilant CAS No. 1781244-77-6

Exicorilant

Numéro de catalogue B607399
Numéro CAS: 1781244-77-6
Poids moléculaire: 589.5696
Clé InChI: HWJYJKAURRIWJM-GKVSMKOHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Exicorilant, also known as CORT-125281, is a small molecule that is currently under investigation . It is being developed by Corcept Therapeutics and is in the clinical trial phase . The drug is administered orally in the form of a capsule .


Molecular Structure Analysis

Exicorilant has a molecular formula of C26H23F4N7O3S . The exact mass is 589.15 and the molecular weight is 589.57 .


Physical And Chemical Properties Analysis

Exicorilant is a small molecule with a molecular formula of C26H23F4N7O3S . The exact mass is 589.15 and the molecular weight is 589.57 . More detailed physical and chemical properties are not available in the sources I found.

Applications De Recherche Scientifique

  • The Influence of The "Exicor" Approach on Learning Interest : This study examined the impact of the EXICOR approach on student interest in science education, finding that it effectively increased student engagement in learning (Novitasari, 2022).

  • Studies on the Etiology of Exanthema Subitum (Roseola Infantum) : Research exploring the infectious nature of exanthema subitum through transmission experiments and the presence of fever-producing agents (Kempe et al., 1950).

  • Metabolic Balance Study in a Case of Virilizing Adrenal Hyperplasia : This study investigated the treatment of virilizing adrenal hyperplasia with prednisone, a steroid therapy, examining its effects under strict metabolic balance conditions (Skoog & Adams, 1957).

  • The Next Generation of Venom-Based Drugs : Research into the development of new venom-based treatments for various conditions, including autoimmune and cardiovascular diseases, chronic pain, and cancer (Greener, 2020).

  • Role of Basic Science in the Development of New Medicines : An exploration of how basic science, particularly in the eicosanoid field, has led to new therapeutic agents for treating various diseases (Samuelsson, 2012).

  • Drug Discovery A Historical Perspective

    : This paper provides a historical view of drug research, highlighting how chemistry, pharmacology, and the clinical sciences have significantly contributed to medicine's progress (Drews, 2000).

Safety And Hazards

The safety and hazards of Exicorilant are not fully known as it is still under investigation . As with any drug, it is likely to have side effects, but these would be identified during clinical trials.

Orientations Futures

Exicorilant is currently in Phase II for the treatment of Metastatic Castration-Resistant Prostate Cancer (mCRPC) . The future directions of Exicorilant will depend on the results of ongoing and future clinical trials.

Propriétés

IUPAC Name

[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10,13-14,17H,7,9,11-12,15H2,1H3/t17-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJYJKAURRIWJM-GKVSMKOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Exicorilant

CAS RN

1781244-77-6
Record name Exicorilant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781244776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exicorilant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EXICORILANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTB859B7K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
15
Citations
M Linch, G Liu, SJ Crabb, TM Beer, E Heath… - Annals of …, 2022 - annalsofoncology.org
Background Metastatic castration-resistant prostate cancer (mCRPC) remains an incurable disease with significant morbidity, despite the availability of multiple classes of therapies. …
Number of citations: 2 www.annalsofoncology.org
MJ Morris, MD Linch, SJ Crabb, TM Beer, EI Heath… - 2023 - ascopubs.org
… In the 22Rv1 CRPC xenograft model, the selective GR modulator exicorilant (EXI) combined with ENZA reduced tumor growth, supporting the hypothesis that dual antagonism of GR + …
Number of citations: 0 ascopubs.org
ES Sanchez-Hernandez, PT Ochoa, T Suzuki… - Cells, 2023 - mdpi.com
… The GR modulators exicorilant and relacorilant increased the sensitivity of chemoresistant PCa cells to DTX-induced cell death, and this effect was more pronounced upon LEDGF/p75 …
Number of citations: 1 www.mdpi.com
H Kim, Y Huang, N Zhao, Y Wang… - Molecular …, 2022 - ACS Publications
Demonstrating target engagement in vivo is an important milestone in drug development, both to establish on target, on tissue interactions but also to identify potentially undesirable off …
Number of citations: 2 pubs.acs.org
N Colombo, T Van Gorp, UA Matulonis… - Journal of Clinical …, 2023 - ncbi.nlm.nih.gov
PURPOSE Despite therapeutic advances, outcomes for patients with platinum-resistant/refractory ovarian cancer remain poor. Selective glucocorticoid receptor modulation with …
Number of citations: 1 www.ncbi.nlm.nih.gov
ES Sanchez-Hernandez, PT Ochoa… - Cancer Research, 2023 - AACR
Prostate cancer (PCa) is the second leading cause of cancer deaths in the US, disproportionally affecting African American (AA) men. PCa patients with recurrent disease develop …
Number of citations: 0 aacrjournals.org
N Colombo, T Van Gorp, UA Matulonis, A Oaknin… - Cancer …, 2023 - corcept.com
Corcept’s Publication Process Page 1 Presented by: Grace Mann, PhD Presented at AACR 2023, Apr. 14–19, 2023, Orlando, FL Presented at AACR 2023, Apr. 14–19, 2023, Orlando, …
Number of citations: 2 www.corcept.com
AV Serritella, D Shevrin, EI Heath, JL Wade… - Clinical Cancer …, 2022 - AACR
… starting point given its broad nuclear hormone receptor antagonism and clinical availability, phase I studies of more selective agents like relacorilant (NCT 03674814) or exicorilant (…
Number of citations: 20 aacrjournals.org
M Lucafò, M Franzin, G Decorti… - Expert Opinion on …, 2020 - Taylor & Francis
Introduction: Natural and synthetic glucocorticoids are widely employed in different diseases, among which are hematological and solid tumors. Their use is however associated with a …
Number of citations: 5 www.tandfonline.com
SR Martinez, CC Elix, PT Ochoa… - International Journal of …, 2023 - mdpi.com
… xenografts models (derived from both DTX-resistant PCa cell lines and DTX-resistant patient tumors [PDX]) treated with combinations of novel selective GR modulators (ie, exicorilant …
Number of citations: 1 www.mdpi.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.